molecular formula C49H65N11O16S3 B2700472 Sincalide (ammonium)

Sincalide (ammonium)

Cat. No.: B2700472
M. Wt: 1160.3 g/mol
InChI Key: SKHSHPLUIPFDPM-ITZXPNBCSA-N
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Description

CCK-8 (ammonium), also known as Cell Counting Kit-8, is a widely used reagent in cell biology for assessing cell viability and cytotoxicity. The primary chemical component of CCK-8 is a water-soluble tetrazolium salt called WST-8 (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt). Upon reduction by cellular dehydrogenases, WST-8 produces an orange-colored formazan dye, which is directly proportional to the number of living cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WST-8 involves the reaction of tetrazolium salts with various aromatic compounds. The key steps include:

    Formation of Tetrazolium Salt: The initial step involves the synthesis of tetrazolium salts through the reaction of aromatic amines with nitrous acid.

    Coupling Reaction: The tetrazolium salt is then coupled with aromatic compounds under controlled conditions to form the final WST-8 compound.

Industrial Production Methods

Industrial production of CCK-8 involves large-scale synthesis of WST-8, followed by purification and formulation into a ready-to-use solution. The process includes:

Chemical Reactions Analysis

Types of Reactions

CCK-8 undergoes several types of chemical reactions, primarily involving reduction and oxidation:

    Reduction: The primary reaction is the reduction of WST-8 by cellular dehydrogenases to form the formazan dye.

    Oxidation: In the presence of oxidizing agents, the formazan dye can be oxidized back to WST-8.

Common Reagents and Conditions

    Reduction Reagents: Cellular dehydrogenases act as natural reducing agents in the presence of electron mediators such as 1-methoxy-5-methylphenazinium methyl sulfate (1-Methoxy PMS).

    Oxidation Reagents: Common oxidizing agents include hydrogen peroxide and other peroxides.

Major Products

The major product of the reduction reaction is the orange-colored formazan dye, which is soluble in the tissue culture medium and directly proportional to the number of living cells .

Scientific Research Applications

CCK-8 is extensively used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of CCK-8 involves the reduction of WST-8 by cellular dehydrogenases to form the formazan dye. This reaction occurs in the presence of an electron mediator, 1-Methoxy PMS. The amount of formazan dye produced is directly proportional to the number of viable cells, allowing for accurate measurement of cell viability and cytotoxicity .

Comparison with Similar Compounds

CCK-8 is often compared with other tetrazolium-based assays such as MTT, XTT, MTS, and WST-1:

    MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): MTT produces an insoluble formazan product, requiring a solubilization step.

    XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): XTT produces a soluble formazan product but has lower sensitivity compared to CCK-8.

    MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium): MTS also produces a soluble formazan product but is less stable than CCK-8.

    WST-1 (4-[3-(4-iodophenyl)-2-(4-nitrophenyl)-2H-5-tetrazolio]-1,3-benzene disulfonate): WST-1 is similar to CCK-8 but has lower sensitivity and stability.

CCK-8 stands out due to its higher sensitivity, stability, and ease of use, making it a preferred choice for cell viability and cytotoxicity assays.

Properties

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid;azane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H62N10O16S3.H3N/c1-76-18-16-34(55-47(69)37(58-44(66)32(50)23-41(61)62)21-28-12-14-30(15-13-28)75-78(72,73)74)45(67)53-26-40(60)54-38(22-29-25-52-33-11-7-6-10-31(29)33)48(70)56-35(17-19-77-2)46(68)59-39(24-42(63)64)49(71)57-36(43(51)65)20-27-8-4-3-5-9-27;/h3-15,25,32,34-39,52H,16-24,26,50H2,1-2H3,(H2,51,65)(H,53,67)(H,54,60)(H,55,69)(H,56,70)(H,57,71)(H,58,66)(H,59,68)(H,61,62)(H,63,64)(H,72,73,74);1H3/t32-,34-,35-,36-,37-,38-,39-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKHSHPLUIPFDPM-ITZXPNBCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)N.N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)N.N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H65N11O16S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1160.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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